N-(diphenylmethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-25(26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)29-14-7-12-20(16-29)23-27-28-24(31-23)21-13-15-32-17-21/h1-6,8-11,13,15,17,20,22H,7,12,14,16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMFMIMAFABKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diphenylmethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring, an oxadiazole moiety, and a thiophene group, which contribute to its unique pharmacological profile. The synthesis typically involves the reaction of piperidine derivatives with thiophene and oxadiazole components through techniques such as the Mannich reaction. The following table summarizes the key structural components:
| Component | Structure |
|---|---|
| Piperidine Ring | Piperidine |
| Oxadiazole Moiety | Oxadiazole |
| Thiophene Group | Thiophene |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene structures exhibit notable antimicrobial activity. Specifically, studies have shown that similar derivatives have improved efficacy against gram-positive bacteria compared to gram-negative strains. For instance, compounds derived from 1,3,4-oxadiazoles have demonstrated significant antibacterial effects against species such as Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies involving piperidine derivatives have revealed their ability to inhibit cancer cell proliferation in various lines. For example, compounds with similar structures have shown effective cytotoxicity against liver carcinoma cell lines (HUH7), with IC50 values indicating promising drug-like properties . The mechanism of action often involves targeting critical enzymes involved in DNA synthesis, such as thymidylate synthase .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects of various oxadiazole derivatives, it was found that specific compounds exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). Notably, one compound achieved an IC50 of 10.1 µM against HUH7 cells, suggesting superior efficacy .
Case Study 2: Antimicrobial Screening
A series of synthesized derivatives were evaluated for their antimicrobial properties using disc diffusion methods. The results indicated that several compounds displayed significant inhibition zones against Bacillus thuringiensis, confirming their potential as antimicrobial agents .
The biological activity of this compound is believed to be mediated through interactions with specific biological targets:
- Enzyme Inhibition : Compounds targeting thymidylate synthase are crucial for DNA replication and repair. Inhibition of this enzyme disrupts cancer cell proliferation.
- Receptor Modulation : The structural features may facilitate binding to various receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Differences
| Parameter | Target Compound | Compounds 7c–7f |
|---|---|---|
| Core Structure | Piperidine-linked oxadiazole-thiophene | Propanamide-linked oxadiazole-thiazole |
| Key Substituents | Diphenylmethyl carboxamide, thiophen-3-yl | Methylphenyl/dimethylphenyl carboxamide, 2-amino-1,3-thiazol-4-yl |
| Molecular Weight (g/mol) | Not reported (estimated ~450–470 based on structure) | 375–389 (C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂) |
| Melting Point (°C) | Not reported | 134–178 |
Key Observations :
Spectroscopic and Analytical Data
While the target compound lacks publicly reported spectral data, comparisons with 7c–7f highlight trends:
- IR Spectroscopy : 7c–7f exhibit N-H stretches (3250–3350 cm⁻¹) and C=O stretches (1650–1700 cm⁻¹), which would likely differ in the target compound due to its distinct carboxamide and thiophene groups.
- NMR : The thiophen-3-yl protons in the target compound would resonate downfield (δ 7.0–7.5 ppm) compared to the thiazole protons in 7c–7f (δ 6.5–7.0 ppm) due to electron-withdrawing effects.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(diphenylmethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of 1,3,4-oxadiazole precursors and coupling with piperidine-carboxamide derivatives. For example:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization using reagents like phosphorus oxychloride (POCl₃) or thiosemicarbazide under reflux conditions .
- Step 2 : Introduction of the thiophene moiety through Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Piperidine-carboxamide functionalization via carbodiimide-mediated coupling (e.g., EDC/HOBt) with diphenylmethylamine .
- Optimization : Reaction yields (typically 60-85%) are improved using polar aprotic solvents (DMF, DMSO) and bases like K₂CO₃ .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic protons (thiophene, oxadiazole) and aliphatic signals (piperidine, diphenylmethyl) .
- Infrared (IR) Spectroscopy : Confirms functional groups (C=O at ~1650 cm⁻¹, C-N at ~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight within 3 ppm error .
- Chromatography : HPLC or column chromatography ensures >95% purity .
Q. What are the primary biological activities under investigation for this compound?
- Methodological Answer : Research focuses on:
- Enzyme Inhibition : Assays targeting kinases or proteases (IC₅₀ values reported in µM range) .
- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) using tritiated analogs .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the 1,3,4-oxadiazole intermediate?
- Methodological Answer : Key factors include:
- Reagent Ratios : Use a 1:1.2 molar ratio of carboxylic acid to thiosemicarbazide to minimize side products .
- Cyclization Catalysts : POCl₃ enhances cyclization efficiency at 90°C compared to H₂SO₄ .
- Solvent Selection : DMF improves solubility of aromatic intermediates vs. ethanol .
- Workup : Adjust pH to 8-9 during precipitation to isolate pure oxadiazole .
Q. How can spectral data contradictions (e.g., unexpected NMR signals) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially for overlapping piperidine or thiophene signals .
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in carboxamide groups) .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/oxygen connectivity in oxadiazole rings .
Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like CGRP receptors (docking scores <-9 kcal/mol suggest high affinity) .
- ADMET Prediction : SwissADME estimates drug-likeness (Lipinski’s Rule compliance) and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
Q. How can researchers design analogs to improve metabolic stability while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to reduce CYP450-mediated oxidation .
- Steric Shielding : Add methyl/fluoro groups to the diphenylmethyl moiety to block metabolic hotspots .
- Prodrug Strategies : Convert carboxamide to ester prodrugs for enhanced oral bioavailability .
Q. What methods analyze structure-activity relationships (SAR) for this compound’s derivatives?
- Methodological Answer :
- Pharmacophore Modeling : MOE or Phase identifies critical features (e.g., hydrogen bond acceptors in oxadiazole) .
- QSAR Studies : CoMFA/CoMSIA correlates substituent electronegativity (Hammett σ) with IC₅₀ values .
- Fragment-Based Screening : SPR or ITC identifies high-affinity fragments for hybrid analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
